3-Heptylcyclohexan-1-one
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Overview
Description
3-Heptylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a heptyl group at the third position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with heptyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of heptyl-substituted cyclohexene derivatives. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the alpha position of the ketone group. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in DMSO with alkyl halides.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Alkylated cyclohexanones.
Scientific Research Applications
3-Heptylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in studies related to lipid metabolism and membrane structure due to its hydrophobic heptyl chain.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Heptylcyclohexan-1-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The heptyl chain contributes to hydrophobic interactions, which are crucial in biological systems and industrial applications.
Comparison with Similar Compounds
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Properties
CAS No. |
93175-56-5 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-heptylcyclohexan-1-one |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h12H,2-11H2,1H3 |
InChI Key |
KPTRXBDZTZBTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCCC(=O)C1 |
Origin of Product |
United States |
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